

Synthetic Approaches to Functionalized Cycloundeca-1,5-diene Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: Cycloundeca-1,5-diene

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The **cycloundeca-1,5-diene** scaffold is a key structural motif present in a variety of biologically active natural products, including the heliangolide and germacranolide families of sesquiterpene lactones. The inherent conformational flexibility and synthetic challenges associated with this 11-membered carbocycle make it an intriguing target for medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of functionalized **cycloundeca-1,5-diene** derivatives, focusing on robust and versatile macrocyclization strategies.

Introduction

The construction of medium-sized rings, such as the 11-membered core of **cycloundeca-1,5-diene**, is a formidable challenge in organic synthesis due to unfavorable entropic and enthalpic factors. However, several powerful synthetic methodologies have emerged that enable efficient access to these complex architectures. This note will focus on two prominent strategies: the Intramolecular Nozaki-Hiyama-Kishi (NHK) reaction and Ring-Closing Metathesis (RCM). The total synthesis of various natural products has demonstrated the utility of these reactions in constructing intricate molecular frameworks containing the cycloundecadiene core.^{[1][2][3]}

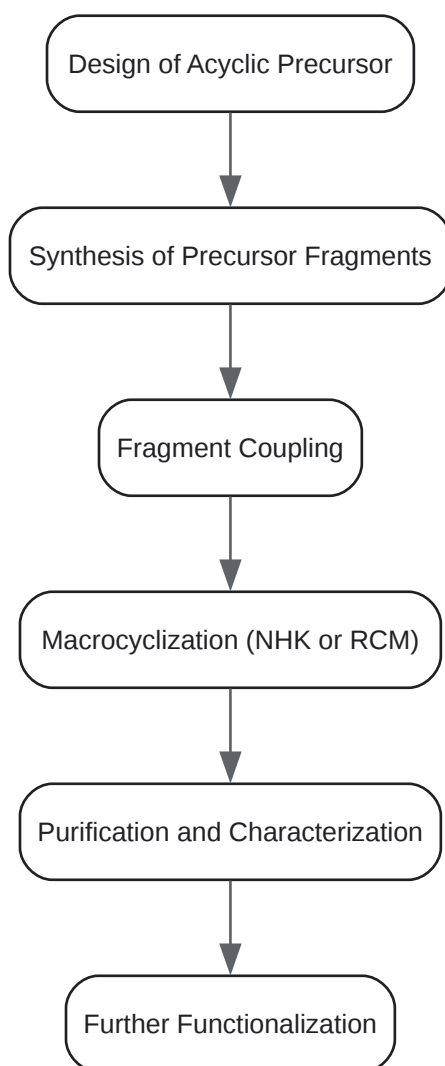
Key Synthetic Strategies

Two primary strategies for the construction of the **cycloundeca-1,5-diene** ring system are highlighted below. These methods offer good functional group tolerance and have been successfully applied in the context of complex natural product synthesis.

Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction

The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for the formation of medium-sized rings, proceeding via the coupling of an aldehyde and a vinyl halide mediated by chromium(II) salts, typically with a nickel(II) co-catalyst.^{[4][5][6]} This reaction is highly chemoselective for aldehydes and tolerates a wide array of other functional groups, making it ideal for late-stage macrocyclization in the synthesis of complex molecules.^{[3][5]} The total synthesis of natural products like the furanoheliangolides has effectively utilized this strategy to construct the core 10-membered ring, a close analogue of the 11-membered cycloundecadiene.^{[1][2]}

General Reaction Scheme:



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